Glycidamide

描述

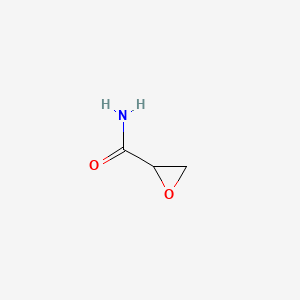

环氧酰胺是一种有机化合物,化学式为C₃H₅NO₂。它是一种无色油,同时含有酰胺和环氧化合物官能团。 环氧酰胺是丙烯腈和丙烯酰胺的生物活性代谢产物,以其潜在的毒性和致癌特性而闻名 . 它是一个手性分子,被认为是一种反应性环氧化合物代谢物 .

准备方法

合成路线和反应条件: 环氧酰胺可以通过过氧化氢对丙烯腈衍生物的作用合成 . 另一种方法涉及丙烯酰胺的氧化,由细胞色素P450 2E1(CYP2E1)酶催化 . 这个过程在食品安全方面意义重大,因为丙烯酰胺是在食品加工过程中富含天冬酰胺的蛋白质热解时产生的 .

工业生产方法: 在工业环境中,环氧酰胺通常通过丙烯酰胺的氧化产生。 在食品加工过程中使用不饱和脂肪酸会导致形成更多的环氧酰胺 . 这在炸制和烘焙食品的生产中尤为重要,因为丙烯酰胺的形成是一个令人担忧的问题 .

化学反应分析

反应类型: 环氧酰胺经历几种类型的化学反应,包括:

氧化: 环氧酰胺是通过丙烯酰胺的氧化形成的.

取代: 它与亲核试剂反应,导致亲电试剂的共价结合.

加合物形成: 环氧酰胺与DNA和血红蛋白反应形成加合物.

常用试剂和条件:

主要形成的产物:

科学研究应用

Genotoxicity and Carcinogenicity

Glycidamide is primarily recognized for its mutagenic properties, which are critical in understanding the carcinogenic effects of acrylamide. Studies have demonstrated that this compound forms DNA adducts, leading to mutations that can initiate tumorigenesis.

- DNA Adduct Formation : Research indicates that this compound can bind to DNA, forming adducts that result in mutations. For instance, a study highlighted that this compound treatment led to a higher frequency of mutations in specific genes compared to acrylamide itself, suggesting that this compound is more potent as a mutagen than its parent compound .

- Tumorigenicity Studies : In experiments involving mice, administration of this compound resulted in a significant increase in liver tumors, particularly hepatocellular adenomas and carcinomas. This underscores the compound's role as a direct contributor to cancer development .

Biomarkers for Exposure Assessment

This compound is also investigated as a biomarker for assessing exposure to acrylamide. The formation of hemoglobin adducts (HbGA) serves as an indicator of internal exposure levels.

- Hemoglobin Adducts : Studies have shown that measuring levels of this compound hemoglobin adducts can provide insights into the extent of human exposure to acrylamide. For example, a nested case-control study explored the relationship between HbGA levels and breast cancer risk, indicating potential associations that warrant further investigation .

Implications in Cancer Research

The implications of this compound extend into broader cancer research, where its mutagenic properties are used to understand the mechanisms underlying various cancers.

- Mutational Signatures : Recent findings have identified unique mutational signatures associated with this compound in tumor genomes across multiple cancer types. This suggests that this compound may play a role in the etiology of various cancers, making it an important focus for future research .

- Epidemiological Studies : this compound's role has been assessed in epidemiological studies examining its association with different cancers. While some studies have not found direct links between this compound exposure and specific cancer types, the need for comprehensive evaluations remains crucial due to its potential effects on genetic material .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Tumorigenicity Study (2012) | This compound administered to mice resulted in increased liver tumors, confirming its carcinogenic potential. |

| Genotoxicity Analysis (2020) | This compound was found to induce more mutations than acrylamide at equivalent doses, highlighting its potency as a mutagen. |

| Hemoglobin Adduct Study (2023) | No direct association was found between HbGA levels and breast cancer; however, the ratio of HbGA/HbAA showed some correlation with increased risk. |

作用机制

环氧酰胺通过多种机制发挥其作用:

抑制钠/钾ATP酶: 环氧酰胺抑制神经细胞质膜中存在的钠/钾ATP酶蛋白.

DNA加合物形成: 环氧酰胺与DNA反应形成加合物,这可能导致突变和潜在的致癌作用.

解毒途径: 环氧酰胺与谷胱甘肽的反应代表了一种解毒途径.

相似化合物的比较

环氧酰胺经常与其前体丙烯酰胺进行比较:

类似化合物:

- 丙烯酰胺

- 其他环氧化合物

环氧酰胺独特的反应性和诱变特性使其成为毒理学和致癌性研究中一个重要的化合物。

生物活性

Glycidamide, the epoxide metabolite of acrylamide, is a compound of significant interest due to its biological activity, particularly its genotoxic and carcinogenic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, mutagenicity, and implications for human health based on diverse research studies.

This compound is formed from acrylamide through metabolic processes primarily involving cytochrome P450 enzymes, particularly CYP2E1. The conversion of acrylamide to this compound is saturable, indicating that at lower doses, a higher proportion of acrylamide is converted compared to higher doses. In rats, the formation of this compound can range from 50% at low doses to only 13% at 100 mg/kg body weight .

Table 1: Conversion Rates of Acrylamide to this compound in Rats

| Dose (mg/kg) | This compound Formation (%) |

|---|---|

| Low Dose | 50 |

| Medium Dose | - |

| High Dose | 13 |

Genotoxicity and Mutagenicity

This compound exhibits potent genotoxic effects primarily through its ability to form DNA adducts. Studies have shown that this compound is more mutagenic than acrylamide itself. For instance, in a study using transgenic mouse fibroblasts, this compound treatment resulted in a dose-dependent increase in mutations, particularly A→G transitions and G→C transversions .

Case Study: DNA Adduct Formation

In a controlled experiment, human bronchial epithelial cells were treated with this compound. The results indicated that this compound formed DNA adducts at specific sites within the TP53 gene more effectively than acrylamide did. This suggests that this compound's reactivity with DNA contributes significantly to its mutagenic potential .

Table 2: Mutation Spectrum Induced by this compound

| Mutation Type | Frequency (%) |

|---|---|

| A→G | Increased |

| G→C | Increased |

| G→T | Increased |

Epidemiological Studies

Several epidemiological studies have investigated the association between this compound exposure (via hemoglobin adducts) and various cancers. For example, a nested case-control study within the European Prospective Investigation into Cancer and Nutrition (EPIC) cohort found no clear association between biomarkers of acrylamide exposure and epithelial ovarian cancer (EOC) risk; however, some middle quintiles of hemoglobin adducts showed elevated odds ratios .

Table 3: Hemoglobin Adduct Levels in EOC Study

| Biomarker | Cases (pmol/gHb) | Controls (pmol/gHb) |

|---|---|---|

| HbAA | 66.9 | 67.1 |

| HbGA | 47.9 | 43.7 |

| HbAA+HbGA | 114.0 | 109.9 |

属性

IUPAC Name |

oxirane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c4-3(5)2-1-6-2/h2H,1H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAZQSYXRGRESX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2031374 | |

| Record name | Glycidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2031374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

2'-Deoxyadenosine (dA) and 2'-deoxyguanosine (dG) were reacted with mutagenic epoxide glycidamide (GA). The reactions yielded three GA-dA adducts (N1-GA-dA, N6-GA-dA and N1-GA-dI) and two GA-dG adducts (N1-GA-dG I and N1-GA-dG II). The structures of the adducts were characterized by spectroscopic and spectrometric methods (1H-, 13C, and 2D NMR, MS, UV). The mechanism of the amide hydrolysis taking place during formation of the adducts N1-GA-dA and N1-GA-dG I was studied. A mechanism where a transamidation is the key step in the hydrolysis of the amide function of GA /was proposed/. | |

| Record name | Glycidamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

5694-00-8 | |

| Record name | Glycidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5694-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005694008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2031374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-EPOXYPROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G5ELX5XYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycidamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7804 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。